molecular formula C14H22N2O3 B3326144 tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate CAS No. 2322933-54-8

tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate

Cat. No.: B3326144
CAS No.: 2322933-54-8
M. Wt: 266.34 g/mol
InChI Key: RNEGUFKAOUIENK-NSHDSACASA-N
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Description

tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is a chiral carbamate derivative featuring a Boc-protected amine group, a 2-methoxyphenyl substituent, and an ethyl chain with stereochemical specificity at the R-configuration. This compound is significant in medicinal chemistry as a synthetic intermediate for bioactive molecules, particularly in the development of kinase inhibitors and neuroactive agents . Its structural complexity—combining a polar amino group, a lipophilic tert-butyl carbamate, and an electron-rich aromatic ring—confers unique physicochemical and pharmacokinetic properties, making it a valuable scaffold for drug discovery.

Properties

IUPAC Name

tert-butyl N-[(1R)-2-amino-1-(2-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGUFKAOUIENK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate typically involves the reaction of ®-(2-amino-1-(2-methoxyphenyl)ethyl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality .

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the same reagents and conditions but is optimized for large-scale production .

Scientific Research Applications

Scientific Research Applications

A. Organic Synthesis

  • Protecting Group: The compound serves as an effective protecting group for amines in organic synthesis. This is particularly useful in multi-step synthesis where the amine needs to be shielded from reactions that could alter its structure or reactivity.
  • Synthesis of Peptides: It is employed in peptide synthesis, where the protection of amino groups is crucial for the successful formation of peptide bonds without unwanted side reactions.

B. Medicinal Chemistry

  • Drug Development: The compound's structure allows it to be a precursor in the synthesis of various pharmaceutical agents. It has been utilized in the development of drugs targeting neurological conditions due to its interaction with TRPV1 channels, which are implicated in pain and seizure pathways .
  • Case Study - Lacosamide Derivative: Research has shown that derivatives of tert-butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate can be synthesized as intermediates for lacosamide, an anticonvulsant medication. This highlights its significance in creating compounds with therapeutic potential for epilepsy and neuropathic pain .

C. Industrial Applications

  • Production of Fine Chemicals: The compound is also used in the production of fine chemicals and intermediates, which are essential for various industrial applications. Its stability and reactivity make it suitable for large-scale chemical processes.

Data Tables

Application AreaSpecific UseExample Case Study
Organic SynthesisProtecting group for aminesMulti-step organic syntheses
Medicinal ChemistryPrecursor for drug developmentLacosamide synthesis
Industrial ChemistryProduction of fine chemicalsLarge-scale chemical manufacturing

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate involves the protection of the amine group. The Boc group is introduced to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Key Observations :

  • Enantiomeric Differences: The (S)-enantiomer (CAS 701939-01-7) lacks the 2-amino group present in the target compound, instead featuring a hydroxyl group at the ethyl chain. This reduces its molecular weight (251.32 vs. 266.3) and alters polarity .
  • Backbone Modifications : The ethoxy-chain derivative (CAS 153086-78-3) exhibits lower molecular weight and increased hydrophilicity due to its extended oxygen-rich chain, impacting membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Solubility and LogP: The amino group in the target compound increases hydrophilicity compared to its hydroxyl-containing (S)-enantiomer (LogP ~1.8 vs. ~2.2 estimated). The bromo analogue’s LogP is higher (~2.5) due to bromine’s lipophilicity .
  • Bioavailability : The ethoxy-chain derivative (CAS 153086-78-3) has a Topological Polar Surface Area (TPSA) of 75.6 Ų, suggesting poor blood-brain barrier (BBB) penetration, whereas the target compound’s TPSA (~85 Ų) may further limit CNS activity .
  • Stability : Boc protection enhances metabolic stability compared to free amines, but the 2-methoxyphenyl group may increase susceptibility to oxidative metabolism .

Commercial and Research Relevance

  • Availability : The target compound is marketed at premium prices (e.g., 1 g for $2,000 by Combi-Blocks Inc. ; 1 g for €822 by CymitQuimica ), reflecting its niche applications.
  • Applications : Its structural features make it a candidate for synthesizing targeted kinase inhibitors or serotonin modulators, with ongoing research into its enantiomer-specific bioactivity .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The compound is typically synthesized via carbamate protection of a chiral amine intermediate. Key steps include:

  • Diastereoselective alkylation : Use of iodolactamization or asymmetric catalysis to establish the (R)-configuration, as demonstrated in carbamate-related syntheses .
  • Boc-protection : Reaction with tert-butyl dicarbonate under anhydrous conditions to introduce the carbamate group.
  • Purification : Chiral HPLC or recrystallization with enantiomerically pure resolving agents (e.g., tartaric acid derivatives) to achieve >99% enantiomeric excess. Monitor purity via 1H^{1}\text{H} NMR and polarimetry .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute stereochemistry and confirm the (R)-configuration via single-crystal analysis. Use SHELXL for refinement, ensuring data quality (R-factor < 0.05) .
  • NMR spectroscopy : Assign peaks using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and COSY to verify the 2-methoxyphenyl and carbamate moieties. The tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H^{1}\text{H} NMR .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 295.18) .

Q. What are the optimal storage conditions to maintain chemical stability over extended periods?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group.
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents, as they may degrade the tert-butyl group. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life of >2 years when stored properly .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict reactivity in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for carbamate hydrolysis or nucleophilic substitution reactions. Compare activation energies (ΔG^\ddagger) with experimental kinetic data .
  • Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • Retrosynthetic tools : Use databases like Reaxys to validate plausible intermediates and optimize synthetic routes .

Q. How should researchers address discrepancies between theoretical calculations and experimental observations in crystal packing?

Methodological Answer:

  • Refinement protocols : Re-analyze X-ray data using SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Check for twinning or disorder using PLATON .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing anomalies.
  • Thermal ellipsoid plots : Identify regions of high flexibility (e.g., methoxyphenyl group) that may deviate from idealized geometries .

Q. What strategies mitigate diastereomer formation during functionalization of the amino group?

Methodological Answer:

  • Protecting group selection : Use orthogonal groups (e.g., Fmoc) to minimize racemization during amine derivatization.
  • Low-temperature reactions : Perform acylations at –78°C in THF to suppress epimerization.
  • In situ monitoring : Employ IR spectroscopy to track reaction progress and quench before side-product formation .

Q. How can researchers validate the compound’s stability under catalytic hydrogenation conditions?

Methodological Answer:

  • Pressure-controlled hydrogenation : Use Parr apparatus at 30 psi H2_2 with Pd/C or Raney Ni. Monitor tert-butyl group integrity via 13C^{13}\text{C} NMR (absence of peaks at ~80 ppm indicates decomposition).
  • Mass balance analysis : Compare theoretical and experimental yields post-reaction to detect silent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate

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